![molecular formula C19H21ClN2O4 B235419 3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B235419.png)
3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 4,5-dimethoxy-2-morpholinophenylamine.
Amide Bond Formation: The carboxylic acid group of 3-chlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with 4,5-dimethoxy-2-morpholinophenylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4,5-dimethoxybenzonitrile
- 3-chloro-4,5-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Uniqueness
3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the morpholine ring and the combination of chloro and dimethoxy substituents
Propriétés
Formule moléculaire |
C19H21ClN2O4 |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
3-chloro-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-11-15(21-19(23)13-4-3-5-14(20)10-13)16(12-18(17)25-2)22-6-8-26-9-7-22/h3-5,10-12H,6-9H2,1-2H3,(H,21,23) |
Clé InChI |
WZQWSTHMAAWTTQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC |
SMILES canonique |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



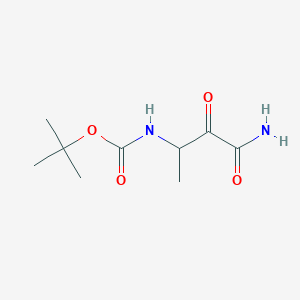

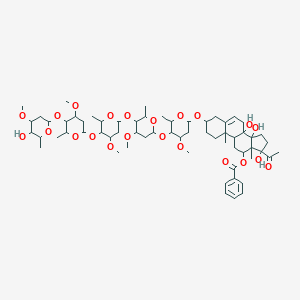
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235412.png)
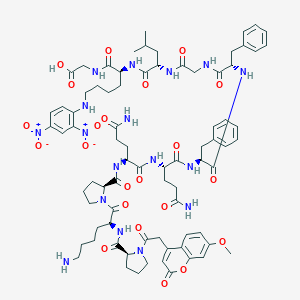
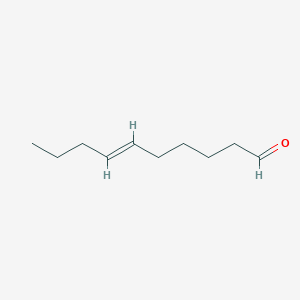
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
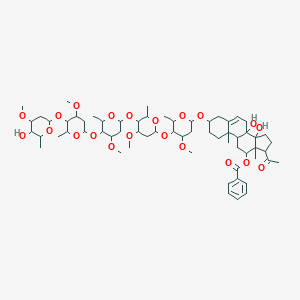
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
